N,N,N-Tripropylhexadecan-1-aminium bromide

Description

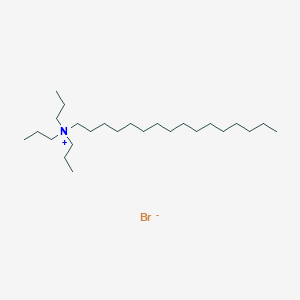

N,N,N-Tripropylhexadecan-1-aminium bromide is a quaternary ammonium compound (QAC) with a hexadecyl (C16) hydrophobic chain and three propyl groups attached to a positively charged nitrogen atom. Its structure confers surfactant properties, making it relevant in applications such as antimicrobial agents, emulsifiers, and phase-transfer catalysts.

Properties

CAS No. |

25268-61-5 |

|---|---|

Molecular Formula |

C25H54BrN |

Molecular Weight |

448.6 g/mol |

IUPAC Name |

hexadecyl(tripropyl)azanium;bromide |

InChI |

InChI=1S/C25H54N.BrH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-25-26(22-6-2,23-7-3)24-8-4;/h5-25H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

FIUXEBBRCRBWTE-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](CCC)(CCC)CCC.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Tripropylhexadecan-1-aminium bromide typically involves the quaternization of hexadecylamine with propyl bromide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

Hexadecylamine+3Propyl Bromide→N,N,N-Tripropylhexadecan-1-aminium Bromide

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through processes such as crystallization or distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Tripropylhexadecan-1-aminium bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions would yield the corresponding alcohol, while oxidation might produce a variety of oxidized products depending on the reaction conditions.

Scientific Research Applications

N,N,N-Tripropylhexadecan-1-aminium bromide has a wide range of applications in scientific research:

Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

Biology: The compound is employed in the preparation of biological samples, particularly in the extraction and purification of nucleic acids and proteins.

Industry: The compound is used in the formulation of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of N,N,N-Tripropylhexadecan-1-aminium bromide involves its interaction with negatively charged surfaces and molecules. The positively charged ammonium group allows it to bind to negatively charged sites, disrupting the structure and function of the target molecules. This property is particularly useful in applications such as emulsification, where the compound helps to stabilize mixtures of oil and water.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogues

2.1.1. N,N,N-Trimethylhexadecan-1-aminium Bromide (CAS 57-09-0)

- Structure : Hexadecyl chain with three methyl groups on nitrogen.

- Molecular Weight : 364.45 g/mol .

- Solubility : Poor aqueous solubility (e.g., SILICOS-IT solubility: 0.0000102 mg/mL) due to high lipophilicity (logP = 2.45) .

- Biological Activity: Acts as a cationic surfactant with antimicrobial properties.

2.1.2. Tetradonium Bromide (Trimethyltetradecylammonium Bromide)

- Structure : Tetradecyl (C14) chain with three methyl groups.

- Applications : Used as a disinfectant and preservative. The shorter alkyl chain (C14 vs. C16) reduces hydrophobicity, leading to lower membrane disruption efficacy but improved solubility compared to the C16 analogue .

2.1.3. 3-Dodecyloxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium Bromide

- Structure : Dodecyl (C12) chain with hydroxyl and alkoxy functional groups.

- Properties : The hydroxyl group enhances hydrogen bonding, increasing water solubility. This contrasts with N,N,N-tripropylhexadecan-1-aminium bromide, where the absence of polar groups results in lower solubility but stronger hydrophobic interactions .

2.2. Functional Analogues

2.2.1. Sepantronium Bromide (YM-155)

- Structure : Complex heterocyclic QAC with a bromine substituent.

- Biological Activity : Inhibits survivin protein (IC50 = 0.54 nM) and shows antitumor activity. While structurally distinct, its potency highlights how QACs with tailored substituents can achieve specific biological targeting, a principle applicable to optimizing this compound .

2.2.2. Gemini Surfactants (e.g., Pentamethyl Diethyleneamine Derivatives)

- Structure : Dimeric QACs with two alkyl chains.

- Properties: Lower critical micelle concentration (CMC) and higher efficiency compared to monomeric QACs like this compound. For example, 1-hexadecyltrimethylammonium bromide (CTAB) has a CMC of ~1 mM, while gemini surfactants can achieve CMC values 10–100 times lower .

Key Comparison Metrics

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.